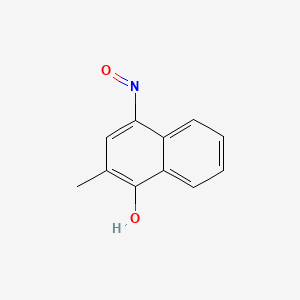

2-Methyl-4-nitrosonaphthalen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitrosonaphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-6-10(12-14)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSCTNNFEVNWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)N=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 Nitrosonaphthalen 1 Ol

Advanced Synthetic Routes to 2-Methyl-4-nitrosonaphthalen-1-ol (B104119) and its Analogues

The creation of this compound is primarily achieved through the nitrosation of its precursor, 2-methylnaphthalen-1-ol. This process can be optimized through various techniques to enhance yield and purity.

Electrophilic Aromatic Nitrosation Techniques

Electrophilic aromatic substitution is a fundamental method for introducing a nitroso group (-NO) onto an aromatic ring. masterorganicchemistry.com For the synthesis of this compound, this is typically accomplished by reacting the precursor, 2-methylnaphthalen-1-ol, with a nitrosating agent.

A common method involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.gov The electrophile in this reaction is the nitrosonium ion (NO⁺), which is generated from the protonation of nitrous acid. masterorganicchemistry.comlibretexts.org The electron-rich naphthol ring of the precursor attacks the nitrosonium ion, leading to the substitution of a hydrogen atom, predominantly at the C4 position, which is activated by the hydroxyl group. libretexts.org

An alternative, acid-free method utilizes reagents like 2-methoxyethyl nitrite (MOE-ONO) as a source of the NO cation. acs.org This approach is particularly advantageous for substrates that are sensitive to acidic conditions, thereby preventing undesired side reactions like nitration. acs.org

Optimized Precursor-Based Synthesis Strategies

The synthesis of nitrosonaphthols can be optimized by carefully controlling reaction conditions. For instance, the synthesis of 2-nitroso-1-naphthol (B92032), a related compound, involves dissolving 1-naphthol (B170400) in an aqueous solution of sodium hydroxide. scirp.org The subsequent addition of ethanoic acid followed by a solution of sodium nitrite under vigorous stirring leads to the formation of a greenish-yellow precipitate. scirp.org This product is then washed and dried to yield the final golden yellow residue. scirp.org Similar precursor-based strategies can be adapted and optimized for this compound to maximize yield and product purity. The starting material, 3-methylnaphthalen-2-ol, can be sourced commercially or prepared through established synthetic methods. dergipark.org.tr

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. anton-paar.comoatext.com This technique can significantly reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture. anton-paar.comoatext.com

For electrophilic aromatic nitrosation, a mixture of an aromatic compound, an ionic liquid like [bmim]NO₂, and boric acid can be subjected to microwave irradiation. academie-sciences.fr This solvent-free approach provides a rapid and efficient one-pot synthesis of nitrosoarenes. academie-sciences.fr The use of microwave irradiation in the synthesis of this compound can offer advantages in terms of speed and efficiency. arkat-usa.orgarkat-usa.orgfoliamedica.bg

Derivatization Strategies and Analogue Synthesis

The functional groups of this compound allow for a variety of chemical transformations, enabling the synthesis of diverse analogues, including azo dyes and halogenated derivatives.

Formation of Azo Dye Analogues via Diazotization and Coupling Reactions

Azo dyes can be synthesized from nitrosonaphthols, which serve as coupling components. scirp.orgsciencepublishinggroup.com The general procedure involves the diazotization of a primary aromatic amine, followed by a coupling reaction with the nitrosonaphthol. researchgate.netresearchgate.net

Diazotization: A primary aromatic amine is dissolved in an acidic solution (e.g., HCl) and cooled in an ice bath. scirp.org A solution of sodium nitrite is then added dropwise to form the diazonium salt. scirp.orgresearchgate.net The temperature is maintained at 0-5°C to ensure the stability of the salt. scirp.org

Coupling: The freshly prepared diazonium salt solution is then gradually added to a stirred solution of the nitrosonaphthol (like 2-nitroso-1-naphthol) dissolved in an alkaline solution (e.g., NaOH). scirp.orgscirp.orgsemanticscholar.org The reaction mixture is stirred for a period to allow for the coupling to complete, resulting in the formation of the azo dye. scirp.orgscirp.org This methodology can be applied to this compound to produce a range of azo dye analogues.

| Aromatic Amine Used | Coupling Component | Resulting Dye Structure Type | Reference |

|---|---|---|---|

| 4-aminobenzoic acid | 2-nitroso-1-naphthol | Azo dye | scirp.org |

| 4-aminophenol (B1666318) | 2-nitroso-1-naphthol | Azo dye | scirp.orgscirp.org |

| p-methoxyaniline | 2-nitroso-1-naphthol | Azo dye | scirp.orgscirp.org |

| 1-amino-2-naphthol-4-sulphonic acid | 1-nitroso-2-naphthol (B91326) | Azo dye | semanticscholar.org |

Halogenation Reactions of the Naphthol Core

The naphthalene (B1677914) core of this compound can undergo halogenation, introducing halogen atoms such as chlorine, bromine, or iodine onto the aromatic ring. google.comgoogle.com Halogenated naphthalenes are valuable synthetic intermediates as the halogen provides a site for further derivatization through various coupling reactions. dergipark.org.tr

Heterocyclic Ring Formation and Fused Systems Incorporating the Naphthol Moiety

The molecular architecture of this compound, featuring a reactive nitroso group positioned on an activated naphthol framework, presents a valuable starting point for the synthesis of complex heterocyclic and fused ring systems. The strategic placement of the nitroso and hydroxyl functional groups facilitates various condensation and cyclization reactions, enabling the construction of novel polycyclic aromatic compounds.

A significant application of nitrosonaphthols is in the synthesis of nitrogen-containing fused systems like phenazines and their derivatives. While specific examples detailing the reactions of this compound are not extensively documented, the general reactivity pattern involves condensation with aromatic diamines. For instance, the reaction of a nitrosonaphthol with an ortho-diamine would be expected to proceed via initial nucleophilic attack of an amino group on the nitroso moiety, followed by dehydration and subsequent cyclization to form the phenazine (B1670421) ring system. A patent from 1907 describes the formation of such heterocyclic compounds, including those containing a 1,4-diazine (pyrazine) ring, from nitrosonaphthols. google.com

Furthermore, the nitroso group's ability to participate in cycloaddition reactions opens pathways to other heterocyclic structures. Nitroso compounds are known to act as dienophiles in Diels-Alder type reactions or participate in other pericyclic processes, which could lead to oxazine-type rings fused to the naphthalene core. researchgate.net The high reactivity of nitrosoarenes, stemming from the polarized N=O bond, allows for a variety of chemo- and regioselective transformations. researchgate.net

The hydroxyl group also plays a pivotal role, not only in activating the ring towards substitution but also as a handle for further functionalization. Its presence, along with the nitroso group, makes nitrosonaphthol derivatives potent ligands for various metals, forming stable complexes. researchgate.net

| Naphthol Precursor Type | Reagent Type | Potential Heterocyclic Product | Reaction Class |

|---|---|---|---|

| Nitrosonaphthol | o-Phenylenediamine | Benzo[a]phenazine derivative | Condensation/Cyclization |

| Nitrosonaphthol | Diene | Naphth[x,y-z] acs.orgscirp.orgoxazine derivative | Diels-Alder Cycloaddition |

| Nitrosonaphthol | Hydrazine (B178648) derivative | Fused 1,2,3-triazole derivative | Condensation/Cyclization |

Mechanistic Investigations of this compound Synthesis Pathways

The principal synthetic route to this compound is the electrophilic C-nitrosation of its precursor, 2-methyl-1-naphthol (B1210624). This reaction is typically performed by treating the naphthol with a nitrosating agent, such as sodium nitrite (NaNO₂), in an acidic aqueous solution. acs.orgresearchgate.net

The established mechanism for this aromatic substitution reaction involves several key steps:

Formation of the Electrophile: In the presence of a strong acid (e.g., HCl, H₂SO₄), sodium nitrite is protonated to form nitrous acid (HNO₂). A subsequent protonation of nitrous acid generates the highly reactive nitrosonium ion (NO⁺), which serves as the active electrophile. acs.orgresearchgate.netmasterorganicchemistry.com This process is significantly enhanced under certain conditions, such as the freeze-concentration effect in ice, which concentrates protons and reactants. researchgate.net

Electrophilic Attack: The 2-methyl-1-naphthol ring is highly activated towards electrophilic substitution due to the electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups. The hydroxyl group is a powerful ortho, para-director. Consequently, the electrophilic nitrosonium ion preferentially attacks the electron-rich C4 position, which is para to the hydroxyl group. acs.org This orientation is strongly favored over other positions. acs.org

Sigma Complex Formation: The attack by the nitrosonium ion temporarily disrupts the aromaticity of the naphthalene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Rearomatization and Tautomerization: A weak base, typically water, abstracts a proton from the C4 position, restoring the aromatic system. This initially yields the quinone-oxime tautomer, which is in equilibrium with the more stable nitroso-phenol form. This compound is the predominant tautomer. This tautomeric relationship is a characteristic feature of nitrosophenols.

| Step | Description | Key Reactants/Intermediates |

|---|---|---|

| 1 | Generation of Nitrous Acid | Sodium Nitrite (NaNO₂), Acid (H⁺) |

| 2 | Formation of Nitrosonium Ion Electrophile | Nitrous Acid (HNO₂) |

| 3 | Electrophilic attack on 2-methyl-1-naphthol | Nitrosonium Ion (NO⁺), 2-Methyl-1-naphthol |

| 4 | Formation of resonance-stabilized sigma complex | Arenium Ion |

| 5 | Deprotonation and Tautomerization | Quinone-oxime intermediate, Water (H₂O) |

Fundamental Chemical Reactivity and Mechanistic Pathways of 2 Methyl 4 Nitrosonaphthalen 1 Ol

Electron Density Distribution and Reactivity of the Nitrosyl Group

The reactivity of the nitrosyl (-NO) group in 2-Methyl-4-nitrosonaphthalen-1-ol (B104119) is intrinsically linked to the electron density distribution across the molecule. The naphthalene (B1677914) ring, substituted with an electron-donating hydroxyl (-OH) group and a methyl (-CH3) group, creates a π-system with enhanced electron density. This electronic environment influences the nitroso group, which is known for its electrophilic and nucleophilic duality.

The nitroso group itself is a resonance-stabilized entity, but in the context of the substituted naphthalene ring, its electronic character is modulated. The electron-donating groups increase the electron density on the aromatic system, which in turn affects the C-N bond and the N=O bond of the nitroso moiety. Theoretical studies on similar aromatic nitroso compounds indicate that the nitroso group can be pushed out of plane with the arene ring by ortho-substituents, which in turn can favor the monomeric form over the dimer. diva-portal.org Conversely, substituents that induce planarity through resonance can also favor the monomeric form. diva-portal.org

The nitrogen atom of the nitrosyl group has a lone pair of electrons, contributing to its nucleophilic character. researchgate.net Simultaneously, the π* orbital of the N=O bond can accept electrons, bestowing electrophilic properties. This ambiphilic nature is central to its diverse reactivity profile. researchgate.net The electron density distribution in the molecule dictates which character predominates in a given chemical environment. For instance, in reactions with strong electrophiles, the nitrosyl group will act as a nucleophile, and with strong nucleophiles, it will behave as an electrophile.

Nucleophilic and Electrophilic Interactions Involving the Nitrosonaphthol Moiety

The dual electronic nature of the nitroso group allows this compound to participate in both nucleophilic and electrophilic interactions. researchgate.net As a nucleophile, the nitrogen or oxygen atom of the nitroso group can attack electron-deficient centers. As an electrophile, the nitrogen atom is susceptible to attack by nucleophiles. nowgongcollege.edu.in

Nitroarenes, a related class of compounds, are known to react with nucleophiles through various mechanisms, including direct nucleophilic attack to form σ-adducts or single-electron transfer to form radical-ion pairs. researchgate.net The presence of the electron-donating hydroxyl and methyl groups in this compound would generally decrease the electrophilicity of the aromatic ring, making direct nucleophilic aromatic substitution less favorable compared to nitroarenes with electron-withdrawing groups. However, the nitroso group itself can be the site of nucleophilic attack.

Conversely, the electron-rich nature of the substituted naphthalene ring enhances the nucleophilicity of the molecule. The hydroxyl group, being a strong activating group, directs electrophilic attack to the ortho and para positions. Given that the C4 position is occupied by the nitroso group, electrophilic substitution would likely occur at other activated positions on the naphthalene ring.

A significant aspect of the reactivity of nitrosonaphthols is their tautomeric equilibrium with quinone monoximes. This equilibrium is influenced by the solvent and the electronic nature of the substituents. The tautomerism involves the migration of a proton from the hydroxyl group to the nitroso nitrogen, resulting in a quinone oxime structure. This process can significantly alter the reactivity of the molecule, as the quinone oxime form has a different set of reactive sites.

Dimerization and Aggregation Phenomena in C-Nitroso Compounds

A characteristic feature of C-nitroso compounds is their tendency to undergo reversible dimerization to form azodioxy compounds. nih.govacs.org These dimers exist in equilibrium with the monomeric form, which is typically blue or green in color, while the dimers are often colorless or yellow. at.ua This equilibrium is a key aspect of their chemistry and is influenced by various factors. at.uamdpi.combohrium.com

Monomer-Dimer Equilibria and Influencing Factors (e.g., Structural, Environmental, Thermal)

The position of the monomer-dimer equilibrium is highly sensitive to several factors:

Structural Factors: The steric and electronic properties of the substituents on the aromatic ring play a crucial role. Bulky ortho-substituents can sterically hinder dimerization, favoring the monomeric form. diva-portal.org Electron-donating groups can also influence the equilibrium, often by affecting the planarity and electron distribution of the molecule. diva-portal.org

Environmental Factors: The nature of the solvent significantly impacts the equilibrium. In solution, an equilibrium between the monomer and dimer is established, which can be shifted by solvent polarity and the ability of the solvent to form hydrogen bonds. fkit.hr For instance, water has been shown to shift the equilibrium toward the dimer for some nitroso compounds due to dipolar stabilization of the more polar dimer structure. nih.gov The concentration of the solution is also a key factor, with higher concentrations generally favoring the dimer. fkit.hr

Thermal Factors: Temperature has a profound effect on the equilibrium. fkit.hr Dimerization is typically an exothermic process, meaning that lower temperatures favor the formation of the dimer. researchgate.netfkit.hr As the temperature increases, the equilibrium shifts towards the monomeric form. fkit.hr In the solid state, many aromatic C-nitroso compounds exist as dimers. diva-portal.org

| Factor | Influence on Monomer-Dimer Equilibrium | General Trend |

|---|---|---|

| Temperature | Affects the thermodynamic stability of the monomer vs. the dimer. | Lower temperatures favor the dimer; higher temperatures favor the monomer. researchgate.netfkit.hr |

| Concentration | Influences the rate of dimerization. | Higher concentrations favor the dimer. fkit.hr |

| Solvent Polarity | Can stabilize the more polar species (often the dimer). | Polar solvents can shift the equilibrium towards the dimer. nih.gov |

| Steric Hindrance | Bulky groups near the nitroso function can prevent dimerization. | Increased steric hindrance favors the monomer. diva-portal.org |

Stereochemical Aspects of Nitroso Dimer Formation

The dimerization of C-nitroso compounds can lead to two stereoisomeric dimers: the cis (or Z) and trans (or E) isomers of the azodioxy compound. fkit.hr In the solid state, the trans-dimer is often the more stable and prevalent form. researchgate.net However, in solution, the cis-dimer is frequently the kinetically favored product at lower temperatures. fkit.hr At elevated temperatures, the thermodynamically more stable trans-dimer is formed. fkit.hr The interconversion between the E and Z dimeric forms can occur via the monomeric species in solution. at.ua The stereochemistry of the resulting dimer can be influenced by the reaction conditions and the structure of the parent nitroso compound.

Photochemical and Electrochemical Reactivity Profiles

C-nitroso compounds exhibit rich photochemical and electrochemical behavior. researchgate.net The nitroso group can be activated by light or by electron transfer, leading to a variety of chemical transformations.

Photochemically, the irradiation of C-nitroso compounds can lead to several outcomes. One of the most significant photoreactions is the dissociation of the dimer into its monomeric constituents. cdnsciencepub.com This process is often reversible, with the monomers re-dimerizing upon warming or irradiation with a different wavelength of light. mdpi.comfkit.hr This photochromic behavior makes these compounds interesting for applications such as molecular switches. researchgate.netat.ua

Under UV irradiation, especially in the presence of oxygen, C-nitroso monomers can be photo-oxidized to the corresponding nitro compounds. cdnsciencepub.com In the absence of oxygen, photolysis can lead to the homolytic cleavage of the C-NO bond, generating an aryl radical and nitric oxide. cdnsciencepub.com These reactive intermediates can then undergo further reactions.

The electrochemical behavior of nitrosonaphthols is also of interest. They can undergo both reduction and oxidation processes at an electrode surface. The specific potentials at which these reactions occur depend on the molecular structure and the experimental conditions. Electrochemical methods can be used to generate reactive intermediates, such as radical anions or cations, which can then participate in subsequent chemical reactions. researchgate.net The combination of photochemical and electrochemical methods offers a powerful toolkit for activating and functionalizing otherwise inert bonds. rsc.orguni-regensburg.de

Radical Formation and Spin Trapping Characteristics of Nitroxides

C-nitroso compounds are well-known for their ability to act as radical scavengers or "spin traps". cdnsciencepub.com This property arises from the facile addition of a short-lived, highly reactive radical to the nitrogen atom of the nitroso group. rsc.org This reaction results in the formation of a much more stable and persistent nitroxide radical, which can be detected and characterized by electron spin resonance (ESR) spectroscopy. cdnsciencepub.comtaylorandfrancis.com

The process of spin trapping with a C-nitroso compound like this compound would involve the capture of a radical species (R•) to form a nitroxide radical adduct. The stability and ESR spectrum of the resulting nitroxide provide valuable information about the identity of the originally trapped radical. cdnsciencepub.com

Atroposelective Arene Functionalization Reactions

The quest for novel, stereoselective methods for the construction of axially chiral biaryls is a significant endeavor in modern organic synthesis, driven by the prevalence of these motifs in natural products, pharmaceuticals, and chiral ligands. researchgate.net In this context, this compound emerges as a potentially valuable substrate and building block in atroposelective arene functionalization reactions. The inherent functionalities of this molecule, namely the nitroso group, the hydroxyl group, and the methyl-substituted naphthalene core, offer unique opportunities for directed, stereocontrolled carbon-carbon and carbon-heteroatom bond formations.

The nitroso group, in particular, can serve as a powerful activating and directing group in arene functionalization. dokumen.pub Its electron-withdrawing nature can facilitate nucleophilic aromatic substitution-type reactions on the naphthalene ring. Furthermore, the nitroso moiety can act as an internal oxidant, which is crucial for the rearomatization step in certain catalytic cycles, thus avoiding the need for external oxidants. dokumen.pubnih.gov

Research in the broader field of nitrosoarene chemistry has demonstrated the utility of these compounds in chiral phosphoric acid-catalyzed enantioselective arylations. snnu.edu.cn DFT (Density Functional Theory) guided studies on the functionalization of nitrosonaphthalene have provided insights into the reaction mechanisms, highlighting the role of the catalyst in controlling the stereochemical outcome. rsc.orgacs.org These computational and experimental findings on related systems provide a strong foundation for predicting and understanding the behavior of this compound in similar transformations.

While direct experimental studies on the atroposelective arene functionalization of this compound are not extensively documented in the reviewed literature, the principles established for other nitrosonaphthalenes and related substrates allow for a detailed discussion of its potential applications. The presence of the hydroxyl and methyl groups on the naphthalenic core of this compound is expected to influence the regioselectivity and stereoselectivity of these reactions, offering avenues for the synthesis of unique, highly substituted, and enantioenriched biaryl compounds.

A plausible approach for the application of this compound in atroposelective arene functionalization involves its reaction with various nucleophilic arenes, such as indoles, naphthols, or anilines, in the presence of a chiral catalyst. The catalyst, typically a chiral Brønsted acid like a phosphoric acid derivative, would co-catalytically activate both the nitrosonaphthalene electrophile and the nucleophilic partner, enabling a highly stereocontrolled coupling. snnu.edu.cn

The general mechanism for such a reaction would likely proceed through the following key steps:

Activation: The chiral catalyst activates the nitroso group of this compound through hydrogen bonding, enhancing its electrophilicity.

Nucleophilic Attack: The nucleophilic arene attacks the activated nitrosonaphthalene at a sterically accessible and electronically favorable position, leading to the formation of a transient, non-aromatic intermediate. The stereochemistry of this step is dictated by the chiral environment provided by the catalyst.

Rearomatization: The intermediate undergoes a rearomatization process, often involving tautomerization and oxidation (where the nitroso group can act as the internal oxidant), to yield the final, axially chiral biaryl product.

The specific substitution pattern of this compound would play a critical role in the outcome of these reactions. The methyl group at the 2-position and the hydroxyl group at the 1-position would influence the rotational barrier of the resulting biaryl axis, which is a key determinant of the atropisomeric stability of the product. Furthermore, these substituents can be leveraged for post-functionalization, adding to the synthetic utility of the resulting chiral biaryls.

The following table summarizes the potential of this compound in atroposelective arene functionalization based on analogous reactions reported in the literature for other nitroso compounds.

| Reaction Type | Potential Nucleophile | Potential Catalyst | Expected Product Type | Key Features |

| Atroposelective C-C Bond Formation | Indoles, Naphthols, Anilines | Chiral Phosphoric Acids | Axially Chiral Biaryls | High stereoselectivity, potential for internal oxidation, access to highly substituted biaryls. |

| Atroposelective C-N Bond Formation | Anilines, Carbazoles | Chiral Phosphoric Acids | Axially Chiral N-Aryl Amines | Direct C-H amination, potential for desymmetrization of prochiral substrates. |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 4 Nitrosonaphthalen 1 Ol and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides valuable insights into the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy and Characteristic Functional Group Assignments

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. In the case of nitrosonaphthol derivatives, the FTIR spectra reveal key vibrational frequencies that are indicative of their structure. For instance, the presence of a hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3176-3434 cm⁻¹. mdpi.com The stretching vibration of the carbon-hydrogen (C-H) bonds in the aromatic ring and the methyl group are observed in the range of 2852-2922 cm⁻¹. mdpi.com

A significant absorption band corresponding to the C=O or C=N stretching vibration is often seen around 1668 cm⁻¹. mdpi.com The deformation vibration of the aromatic C-H bonds gives rise to peaks at approximately 1541 and 1594 cm⁻¹. mdpi.com Furthermore, a sharp peak observed around 1560 cm⁻¹ in the infrared spectrum is characteristic of nitrosonaphthols and their derivatives. londonmet.ac.uk The specific frequencies can be influenced by the molecular environment and the presence of other functional groups.

Interactive Table: Characteristic FTIR Absorption Bands for Nitrosonaphthol Derivatives

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| -OH | Stretching | 3176 - 3434 mdpi.com |

| Aromatic/Aliphatic C-H | Stretching | 2852 - 2922 mdpi.com |

| C=O or C=N | Stretching | ~1668 mdpi.com |

| Aromatic C-H | Bending | 1541 - 1594 mdpi.com |

| Nitroso-related | ~1560 londonmet.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Interpretation

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In derivatives of nitrosonaphthols, the aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.3 ppm. uni-muenchen.de For example, in a derivative of 1-nitroso-2-naphthol (B91326), the aromatic protons may appear as doublets and triplets in the range of δ 7.20–7.92 ppm. arkat-usa.orgresearchgate.net The proton of the hydroxyl group (-OH) can exhibit a broad signal, and its chemical shift is often dependent on concentration and temperature. msu.edu In some cases, the -OH proton signal can be observed at a very downfield position, such as δ 17.16 ppm, indicating strong intramolecular hydrogen bonding. mdpi.com The methyl protons of a 2-methyl substituted derivative would be expected to appear as a singlet in the upfield region of the spectrum.

Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Nitrosonaphthol Derivatives

| Proton Type | Representative Chemical Shift Range (ppm) | Multiplicity Examples |

| Aromatic-H | 7.0 - 9.3 uni-muenchen.de | Doublet, Triplet, Multiplet uni-muenchen.dearkat-usa.orgresearchgate.net |

| OH | Variable, can be > 17 mdpi.com | Singlet (broad or sharp) |

| CH₃ | Upfield region | Singlet |

Carbon-13 (¹³C) NMR Spectral Interpretation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. In nitrosonaphthol derivatives, the aromatic carbons typically resonate in the range of δ 123 to 160 ppm. uni-muenchen.de The carbon atom attached to the oxygen of the hydroxyl group (C-OH) and the carbon attached to the nitroso group (C-NO) are generally observed at more downfield positions. For instance, in a derivative, the carbon of the C=NOH group can appear at around δ 177.93 ppm. mdpi.com The methyl carbon of a 2-methyl substituted derivative would appear at a characteristic upfield chemical shift.

Interactive Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Nitrosonaphthol Derivatives

| Carbon Type | Representative Chemical Shift Range (ppm) |

| Aromatic C-H | 123 - 135 mdpi.comuni-muenchen.de |

| Aromatic C-quaternary | 130 - 160 mdpi.comuni-muenchen.de |

| C-OH | Downfield region |

| C-NO or C=NOH | ~178 mdpi.com |

| CH₃ | Upfield region |

Advanced NMR Techniques (e.g., ¹⁵N NMR Chemical Shift Anisotropies)

Advanced NMR techniques, such as ¹⁵N NMR spectroscopy, provide direct information about the nitrogen atom in the nitroso group. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment. For C-nitroso compounds, the ¹⁵N chemical shift can range from approximately 418 to 913 ppm. researchgate.net The large chemical shift range of ¹⁵N makes it a sensitive probe for studying the electronic structure and tautomeric equilibria in nitrosonaphthols. researchgate.net Dynamic NMR studies can also be employed to investigate processes such as restricted rotation around the C-N bond of the nitroso group. mdpi.com Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations between protons and carbons, aiding in the complete assignment of the molecular structure.

Mass Spectrometry (MS) and High-Resolution Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. labmanager.commdpi.com

For nitrosonaphthol derivatives, the mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. For example, the mass spectrum of 2-nitroso-1-naphthol (B92032) shows a molecular ion peak at a mass-to-charge ratio (m/z) of 173. scirp.orgscirp.org The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for these compounds may involve the loss of the nitroso group (NO), the hydroxyl group (OH), or other small fragments. scirp.org High-resolution mass spectrometry can distinguish between ions with the same nominal mass but different elemental compositions, which is crucial for unambiguous identification. bioanalysis-zone.com

Interactive Table: Common Fragments in the Mass Spectrum of 2-Nitroso-1-naphthol

| Fragment | m/z |

| [M]⁺ | 173 scirp.orgscirp.org |

| [M-NO]⁺ | 143 scirp.org |

| [M-OH]⁺ | 156 scirp.org |

Electronic Absorption Spectroscopy (UV-Vis) and Chromophoric Analysis

The electronic absorption spectra of nitrosonaphthol derivatives are characterized by intricate patterns of absorption bands, the positions and intensities of which are sensitive to the substitution pattern on the naphthalene (B1677914) ring, the solvent, and the predominant tautomeric form. While specific UV-Vis spectral data for 2-Methyl-4-nitrosonaphthalen-1-ol (B104119) is not extensively documented in dedicated studies, analysis of related compounds provides significant insight into its expected chromophoric behavior.

In general, nitrosonaphthols and their tautomeric quinone monooxime forms exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum. These absorptions arise from π → π* and n → π* electronic transitions within the aromatic and quinoidal systems. The chromophore, the part of the molecule responsible for its color, is typically the conjugated system encompassing the naphthalene rings and the oxime or nitroso group.

For instance, a study on azo dyes derived from 2-nitroso-1-naphthol reported various absorption maxima (λmax) depending on the specific azo substituent attached at the 4-position. scirp.orgscirp.org While these are more complex systems, they underscore the role of the substituted nitrosonaphthol framework as a primary chromophore. For example, a dye synthesized by coupling diazotized 4-aminophenol (B1666318) with 2-nitroso-1-naphthol exhibited a λmax at 420 nm. mdpi.com

Further insight can be gained from the study of 3-methyl-2-hydroxy-4-naphthoquinone-1-oxime, a tautomer of a positional isomer of the title compound. In this case, the 'para' tautomer, 2-hydroxy-4-naphthoquinone-1-oxime, displays a charge transfer band at 420 nm. ias.ac.in It is reasonable to infer that this compound, in its quinone monooxime form, would exhibit a principal absorption band in a similar region, likely influenced by the electronic effects of the methyl group. The methyl group, being an electron-donating group, might induce a slight bathochromic (red) or hypsochromic (blue) shift depending on its interplay with the main chromophoric system.

The solvent environment is also a critical factor. In solution, nitrosonaphthols generally exist in tautomeric equilibria with the corresponding quinone-monoxime forms. scirp.orgscirp.org The polarity of the solvent can influence this equilibrium, which in turn affects the UV-Vis spectrum, as the nitroso and quinone oxime tautomers have distinct electronic transitions.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε × 104 mol-1·cm-1) | Reference |

|---|---|---|---|---|

| Azo dye from 4-aminophenol and 2-nitroso-1-naphthol | Not Specified | 420 | 3.9418 | mdpi.com |

| Azo dye from 4-nitroaniline (B120555) and 2-nitroso-1-naphthol | Not Specified | 505 | 5.4242 | scirp.org |

| 2-hydroxy-4-naphthoquinone-1-oxime ('para' tautomer) | Not Specified | 420 | Not Reported | ias.ac.in |

X-ray Crystallography for Solid-State Structural Determination

The solid-state structure of nitrosonaphthol derivatives is pivotal in understanding their intermolecular interactions and the predominant tautomeric form in the crystalline state. While a specific crystal structure for this compound has not been reported, crystallographic studies of closely related compounds provide a strong basis for predicting its solid-state characteristics.

Studies on the parent compounds, 1-nitroso-2-naphthol and 2-nitroso-1-naphthol, have unequivocally shown that they exist as the quinone-oxime tautomers in the solid state. researchgate.net For example, 1-nitroso-2-naphthol crystallizes as a syn-diastereomer, stabilized by a strong intramolecular hydrogen bond, while 2-nitroso-1-naphthol forms a dimer with two intermolecular hydrogen bonds as an anti-diastereomer. researchgate.net This preference for the quinone-oxime form in the solid state is a common feature among nitroso-hydroxy aromatic compounds.

Based on these related structures, it is highly probable that this compound exists in the solid state as its quinone monooxime tautomer, likely 2-methyl-1,4-naphthoquinone-4-oxime. The precise molecular arrangement and intermolecular interactions would, of course, require a dedicated single-crystal X-ray diffraction study.

| Compound | Tautomeric Form in Solid State | Key Structural Features | Reference |

|---|---|---|---|

| 1-Nitroso-2-naphthol | Quinone-oxime | syn-diastereomer with intramolecular H-bond | researchgate.net |

| 2-Nitroso-1-naphthol | Quinone-oxime | anti-diastereomer forming an intermolecularly H-bonded dimer | researchgate.net |

| Copper(II) bis(4-methyl-2-nitrosophenol) | Quinone-oxime (ligand) | Jahn-Teller distorted octahedral geometry | encyclopedia.pub |

Investigation of Nitrosonaphthol/Quinone Monooxime Tautomeric Equilibria

The tautomeric equilibrium between the nitrosonaphthol and quinone monooxime forms is a defining characteristic of this class of compounds in solution. scirp.orgscirp.org This equilibrium is a dynamic process influenced by several factors, including the electronic nature of substituents, solvent polarity, and pH. For this compound, the equilibrium would exist between the phenol-nitroso form and the two possible quinone monooxime tautomers.

Theoretical and experimental studies on related systems have shown that the quinonoid form often becomes more stable as the size of the aromatic ring system increases. researchgate.net For nitrosophenols, the phenolic form can be more stable, but for nitrosonaphthols, the equilibrium often favors the quinone monooxime tautomer.

The position of the methyl group in this compound is expected to influence the tautomeric equilibrium. Methyl groups are generally electron-donating, which could affect the relative stabilities of the tautomers. A study on p-nitrosophenol and its methyl derivatives concluded that they exist predominantly in the benzoquinone monoxime form in organic solvents. researchgate.net

Solvent polarity plays a crucial role in shifting the equilibrium. Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. In the case of 2-hydroxy-4-naphthoquinone-1-oxime, the tautomeric equilibrium between its 'para' and 'ortho' forms was found to be manipulable by altering solvent polarity and pH. ias.ac.in Specifically, at a pH greater than 6.8, the tautomers were well-separated. ias.ac.in This indicates that for this compound, the equilibrium position in solution will be highly dependent on the chosen solvent system. For instance, in non-polar solvents, the less polar tautomer might be favored, while in polar, protic solvents, the equilibrium could shift towards the more polar tautomer that can engage in stronger intermolecular hydrogen bonding with the solvent.

Ab initio and DFT calculations on the nitroso-naphthol/quinone-monooxime tautomeric equilibrium have revealed that the energy barrier for the proton transfer can be influenced by the solvent. researchgate.net For acenaphthenequinonemonooxime, calculations showed a decrease in the tautomerization barrier with increasing solvent polarity. researchgate.net This suggests that the interconversion between the tautomers of this compound would be faster in more polar solvents.

| Factor | Influence on Equilibrium | Example Compound(s) | Reference |

|---|---|---|---|

| Aromatic System Size | Quinonoid form becomes more favored with increasing ring size. | Nitrosophenols vs. Nitrosonaphthols | researchgate.net |

| Substituents | Electron-donating or -withdrawing groups alter the relative stabilities of tautomers. | Methyl-substituted p-nitrosophenols | researchgate.net |

| Solvent Polarity | Polar solvents can shift the equilibrium towards the more polar tautomer. Tautomerization barrier can be lowered. | 2-hydroxy-4-naphthoquinone-1-oxime, Acenaphthenequinonemonooxime | ias.ac.inresearchgate.net |

| pH | Can be used to manipulate and separate tautomers. | 2-hydroxy-4-naphthoquinone-1-oxime | ias.ac.in |

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 Nitrosonaphthalen 1 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules and materials.

Molecular Geometry Optimization and Conformal Flexibility

To understand the properties of 2-Methyl-4-nitrosonaphthalen-1-ol (B104119), the first step in a computational study would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform this optimization. The study would also investigate conformational flexibility, particularly the orientation of the hydroxyl (-OH), nitroso (-NO), and methyl (-CH₃) groups, to identify the global minimum energy conformer.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

Analysis of the electronic structure provides insight into a molecule's reactivity and spectroscopic properties. Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. researchgate.netschrodinger.comwuxiapptec.com A smaller gap generally suggests higher reactivity. scirp.org The spatial distribution of these frontier orbitals would also be visualized to identify the regions of the molecule involved in electronic transitions.

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, rooted in conceptual DFT, include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. nih.gov Hard molecules have a large HOMO-LUMO gap. at.ua

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the electron-accepting capability. nih.govdergipark.org.tr

Local reactivity, which predicts the most reactive sites within the molecule for nucleophilic or electrophilic attack, would be analyzed using Fukui functions or the dual descriptor. wuxiapptec.com

Solvent Effects on Electronic and Molecular Properties

The properties of a molecule can be significantly influenced by its environment. Computational models like the Polarizable Continuum Model (PCM) are used within the DFT framework to simulate the presence of a solvent. researchgate.net These calculations would reveal how the molecular geometry, dipole moment, polarizability, and electronic properties (such as the HOMO-LUMO gap) of this compound change in different solvents of varying polarity. researchgate.netui.edu.ng

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are essential for interpreting and predicting experimental spectra. nih.govunibo.it For this compound, DFT and its time-dependent extension (TD-DFT) would be used to calculate various spectroscopic parameters:

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra. The computed frequencies and intensities help in the assignment of vibrational modes observed in experimental spectra.

Electronic Absorption Spectra: TD-DFT calculations predict the electronic transitions (e.g., n→π* and π→π*) and the corresponding absorption wavelengths (λmax) in the UV-Visible spectrum. dergipark.org.tr

NMR Spectra: Calculation of the nuclear magnetic shielding tensors to predict the ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation. ugm.ac.id

While these computational methodologies are well-established for the analysis of organic compounds, the specific application to and results for this compound are not documented in the searched scientific literature.

Intermolecular Interactions and Non-Covalent Bonding Analysis

The study of intermolecular interactions is fundamental to understanding the solid-state properties and polymorphic behavior of molecular crystals like this compound. Computational chemistry offers powerful tools to dissect the complex network of non-covalent forces that dictate crystal packing and molecular recognition phenomena. These interactions, though weaker than covalent bonds, collectively determine the macroscopic properties of the material.

Analysis of non-covalent interactions (NCI) is often performed using the reduced density gradient (RDG), a method that identifies and visualizes weak interactions based on electron density (ρ) and its derivatives. jussieu.fr The resulting 3D plots use a color scheme to differentiate interactions: blue typically indicates strong, attractive interactions like hydrogen bonds, green signifies weaker van der Waals interactions, and red denotes repulsive steric clashes. core.ac.uk This approach provides a clear, visual map of the bonding landscape within the crystal structure. For molecules with hydroxyl and nitroso groups, key interactions would include hydrogen bonding involving the -OH group and various π-stacking and dispersion forces contributed by the naphthalene (B1677914) ring system.

It is critical to note that this compound does not possess a halogen atom; therefore, the analysis of halogen bonding is not directly applicable to this specific molecule. However, the computational methods listed are central to characterizing a wide range of non-covalent interactions, and their application to halogen bonding in other systems provides a valuable framework for understanding intermolecular forces.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This occurs due to a region of positive electrostatic potential, known as a sigma-hole (σ-hole), on the halogen atom opposite to the covalent bond. colab.ws

The following computational methods are routinely used to characterize these interactions:

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atomic interactions. researchgate.net The presence of a bond critical point (BCP) between a halogen and a Lewis base is a key indicator of a halogen bond. mdpi.com The properties at this point, such as electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the bond. For non-covalent interactions, ρ(r) is low and ∇²ρ(r) is positive. nih.gov

Molecular Electrostatic Potential (ESP): The ESP map visualizes the charge distribution around a molecule, highlighting electrophilic (positive potential, blue) and nucleophilic (negative potential, red) regions. It is instrumental in identifying the positive σ-hole on the halogen atom that drives the halogen bond formation.

Electron Localization Function (ELF): ELF provides a measure of electron localization, helping to distinguish different types of chemical bonds and lone pairs. It can visually differentiate the core, valence, and bonding regions within a molecule, offering insights into how electrons are distributed in non-covalent interactions. nih.gov

Natural Bond Orbital (NBO): NBO analysis deconstructs the molecular wavefunction into localized orbitals. mdpi.com It quantifies donor-acceptor interactions, which are crucial for understanding halogen bonds. This is typically seen as a charge transfer from a lone pair of the Lewis base to an antibonding orbital of the halogen donor. pdx.edu

Independent Gradient Model (IGM): IGM is a more recent technique used to identify and quantify intermolecular interactions based on the electron density. It provides clear 3D visualizations of interaction regions without needing to calculate critical points, making it a complementary tool to QTAIM. mdpi.com

While these methods would not be used to find halogen bonds in this compound, they are essential for studying its existing hydrogen bonds, C-H···O interactions, and π-π stacking, providing a comprehensive picture of its non-covalent bonding network.

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the chemical reactivity and exploring potential reaction mechanisms of this compound. These theoretical insights can guide synthetic strategies and explain observed chemical behavior.

Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule can be largely understood by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO represents the ability to donate electrons. For this compound, the HOMO is likely distributed over the electron-rich naphthalene ring and the hydroxyl group, indicating these are primary sites for electrophilic attack.

The LUMO represents the ability to accept electrons. The LUMO is expected to be localized on the electron-withdrawing nitroso group, making it the most probable site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. nih.gov

Conceptual Density Functional Theory (DFT) Reactivity Descriptors: DFT provides a set of global and local descriptors that quantify reactivity. tandfonline.com These parameters are often calculated to predict how a molecule will behave in a chemical reaction.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | A measure of a molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the global electrophilic nature. |

Data table based on general principles of conceptual DFT.

Reaction Pathway Analysis: Computational modeling allows for the detailed exploration of reaction mechanisms. For instance, the tautomerism between the nitroso-phenol form (this compound) and its quinone-oxime isomer is a key chemical feature. Theoretical calculations can map the potential energy surface of this transformation, identifying the transition state structure and calculating the activation energy barrier. nih.gov Such studies can determine which tautomer is more stable and how factors like solvent or pH influence the equilibrium. nih.gov For example, a computational study on the reaction of nitroxyl (B88944) (HNO), a related species, with thiols showed that the reaction pathway and products were dependent on the environment's hydrophobicity and the availability of a base. nih.gov Similarly, the reaction mechanisms of related hydrazine (B178648) derivatives during ozonation have been successfully elucidated using computational modeling, highlighting the power of these methods to understand complex reaction sequences. nih.gov

Advanced Research Applications and Materials Science Perspectives of 2 Methyl 4 Nitrosonaphthalen 1 Ol

Utilization in Corrosion Inhibition Studies

Organic compounds containing heteroatoms (such as nitrogen and oxygen), aromatic rings, and π-electrons are effective corrosion inhibitors, primarily because they can be adsorbed onto a metal's surface to form a protective film. researchgate.netajchem-b.com The molecular structure of 2-Methyl-4-nitrosonaphthalen-1-ol (B104119), featuring a naphthalene (B1677914) ring system, a hydroxyl group (-OH), a nitroso group (-NO), and a methyl group (-CH3), makes it a promising candidate for corrosion inhibition. Its effectiveness is rooted in the presence of lone pair electrons on the oxygen and nitrogen atoms, as well as the extensive π-conjugation of the naphthalene system, which facilitates strong adsorption on metal surfaces. dergipark.org.trdergipark.org.tr

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, effectively blocking the active sites where corrosive processes occur. This adsorption can happen through physical (electrostatic) or chemical (covalent) interactions.

Physisorption: This involves electrostatic interactions between a charged metal surface and the charged inhibitor molecule.

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or electron transfer from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate-type bond. ugm.ac.id The presence of nitrogen and oxygen heteroatoms and π-electrons from the aromatic rings in this compound are crucial for this process. dergipark.org.trdntb.gov.ua

The adsorption behavior of such inhibitors often fits specific adsorption isotherm models, which describe the equilibrium between the inhibitor in solution and the inhibitor adsorbed on the metal surface. Common models include the Langmuir and Freundlich isotherms. researchgate.net Studies on structurally similar compounds, such as (E)-3-(2-(4-chloro-2-nitrophenyl)diazenyl)-1-nitrosonaphthalen-2-ol (CNN), have shown that the adsorption process can be complex, fitting the Langmuir isotherm model, which assumes monolayer adsorption on a homogeneous surface. researchgate.net The adsorption is generally a spontaneous process, as indicated by negative values of the Gibbs free energy of adsorption (ΔG°ads) found in related studies. ajchem-b.com

The performance of corrosion inhibitors can often be significantly enhanced by adding other substances, a phenomenon known as synergism. For inhibitors like this compound, halide ions (e.g., I⁻, Br⁻, Cl⁻) are common synergistic agents.

Research on similar azo dye inhibitors has demonstrated that the addition of potassium iodide (KI) can dramatically increase inhibition efficiency. For example, the efficiency of (E)-1-(2-((2,4-dimethoxyphenyl)diazenyl)phenyl)-2-hydroxy-2-phenylethan-1-one increased from 83% to 93% in the presence of KI. researchgate.net The proposed mechanism involves the halide ions first adsorbing onto the metal surface, creating a negatively charged layer that facilitates the adsorption of the protonated organic inhibitor molecules from the acidic solution.

The effectiveness of an organic corrosion inhibitor is intrinsically linked to its electronic structure. Quantum chemical calculations using Density Functional Theory (DFT) are widely employed to correlate molecular properties with inhibitive potential. researchgate.netajchem-b.com Key parameters include:

E(HOMO) (Energy of the Highest Occupied Molecular Orbital): A higher E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.

E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): A lower E(LUMO) value suggests a higher capacity for the molecule to accept electrons from the metal.

Energy Gap (ΔE = E(LUMO) - E(HOMO)): A small energy gap implies higher reactivity and thus better inhibition efficiency, as the molecule can be polarized more easily. researchgate.net

Heteroatoms and Functional Groups: The nitroso (-NO) and hydroxyl (-OH) groups in this compound are the primary active centers for adsorption. researchgate.net The naphthalene ring provides a large surface area and a high density of π-electrons, further strengthening the adsorption bond. ugm.ac.id

Studies on related nitrosonaphthol derivatives confirm that the nitrogen and oxygen atoms, along with the conjugated system, are the primary active sites that improve adhesion to the steel surface. researchgate.net

Table 1: Key Molecular Properties and Their Role in Corrosion Inhibition

| Molecular Feature | Role in Corrosion Inhibition |

| Naphthalene Ring | Provides a large surface area for coverage and a high density of π-electrons for interaction with metal d-orbitals. |

| Hydroxyl (-OH) Group | Acts as an active site with lone pair electrons on the oxygen atom available for donation to the metal surface. |

| Nitroso (-NO) Group | Contains both nitrogen and oxygen heteroatoms, serving as a key center for chemisorption. |

| Methyl (-CH₃) Group | An electron-donating group that can increase the electron density on the naphthalene ring, potentially enhancing its interaction with the metal surface. |

Integration into Novel Dye Systems

Nitrosonaphthols, including this compound, are tautomeric with quinone oximes. This structural feature, combined with the extended conjugation of the naphthalene system, makes them chromophoric (color-bearing). They are closely related to azo dyes, which are widely used in various industries. dergipark.org.trdergipark.org.tr Research on related compounds, such as azo dyes derived from naphthol derivatives, highlights their potential as colorants. dergipark.org.tr The synthesis of these compounds often involves coupling reactions that can be adapted to produce a wide range of colors, suggesting that this compound could serve as a valuable intermediate or component in the development of new dye systems.

Potential in Optical Metal Ion Sensing and Extraction Technologies

Nitrosonaphthols are well-known chelating agents, capable of forming stable, colored complexes with various metal ions. mdpi.com This property is the basis for their application in analytical chemistry for the detection and extraction of metals. The ortho-positioning of the hydroxyl and nitroso groups in the parent compound, 1-nitroso-2-naphthol (B91326), allows it to act as a bidentate ligand, binding to metal ions. mdpi.com

This compound shares this critical structural feature and is therefore expected to exhibit similar chelating properties. Research has shown that 1-nitroso-2-naphthol can be immobilized in membranes to create optical sensors for the determination of cobalt(II) ions, which form a stable complex and cause a measurable change in absorbance. analchemres.org These sensors are noted for their sensitivity, selectivity, and reproducibility. analchemres.org Given its structural similarity, this compound has significant potential for use in similar optical sensing technologies for detecting heavy metal ions or in solvent extraction processes to separate specific metals from aqueous solutions. mdpi.com

Table 2: Potential Metal Ion Interactions and Sensing Applications

| Metal Ion | Interaction Mechanism | Potential Application | Supporting Evidence |

| Cobalt (Co²⁺) | Forms a stable, colored chelate complex. | Selective optical sensor for determining low concentrations in water samples. | 1-Nitroso-2-Naphthol used successfully in optical membrane sensors for Co²⁺. analchemres.org |

| Copper (Cu²⁺) | Forms stable complexes; can mediate iodination of the naphthol ring. | Optical sensing, extraction, and potential catalytic applications. | 1-Nitroso-2-naphthol and its iodo-derivative form stable Cu(II) complexes. mdpi.com |

| Iron (Fe³⁺) | Chelates with the ligand. | Reconfigurable optical sensors for biomolecules by mediating interactions. | Metal-ion functionalized sensors can be switched to detect different analytes. nih.gov |

Role in Advanced Materials Development (e.g., Photochromic-Thermochromic Materials)

The development of advanced materials with tunable properties, such as photochromic (light-sensitive) and thermochromic (heat-sensitive) materials, is a growing field of research. The potential for a molecule to exhibit these properties often lies in its ability to undergo reversible structural changes upon stimulation, leading to a change in its absorption spectrum (and thus color).

While direct studies on the photochromic or thermochromic properties of this compound are not widely reported, its molecular structure possesses features that are conducive to such behavior. The tautomerism between the nitroso-phenol and quinone-oxime forms could potentially be influenced by light or temperature. The extended π-conjugated system is fundamental to its optical properties, and any conformational or electronic change could alter these properties significantly. bldpharm.com The classification of this compound under "Optical Materials" by some suppliers suggests its relevance in applications beyond simple dyes, pointing towards a potential role in more dynamic material systems. bldpharm.com Further research is required to explore and harness these potential characteristics for creating novel smart materials.

Applications in Polymer-Supported Catalysis

The immobilization of catalytic species onto polymeric supports is a significant area of research in green chemistry and industrial synthesis. This approach combines the high efficiency and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. sci-hub.se Nitrosonaphthol compounds are of particular interest as ligands for metal catalysts due to their chelating properties, which can be leveraged to anchor catalytic metal centers to a polymer backbone. mdpi.com

A notable example of this application is the development of a heterogeneous iron-anchored naphthyl-azo catalyst (PS-Fe-NAPA) derived from 2-nitrosonaphthol and aminopolystyrene. researchgate.net This polymer-supported catalyst has demonstrated significant efficacy in the selective oxidation of substituted toluenes, which are typically challenging reactions involving the activation of inactive benzylic C-H bonds. researchgate.net

The synthesis of this catalyst involves the initial modification of chloromethylated polystyrene to aminopolystyrene. This is followed by a reaction with 2-nitrosonaphthol and subsequent loading with iron to form the final polymer-supported iron-naphthyl-azo complex. researchgate.net The resulting material is a robust, heterogeneous catalyst that can be easily recovered and reused. researchgate.net

Detailed Research Findings:

The iron-anchored naphthyl-azo catalyst (PS-Fe-NAPA) has been thoroughly characterized using various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), UV-visible spectroscopy, thermogravimetric analysis (TGA), and scanning electron microscopy-energy dispersive X-ray analysis (SEM-EDX). researchgate.net These studies confirm the successful anchoring of the iron-naphthyl-azo complex to the polystyrene support.

The catalytic activity of the PS-Fe-NAPA complex was systematically evaluated in the oxidation of toluene (B28343) and its derivatives using hydrogen peroxide as a mild and environmentally benign oxidant. researchgate.net The catalyst exhibited excellent performance, selectively oxidizing the methyl group of the aromatic ring. researchgate.net

Catalytic Performance in the Oxidation of Substituted Toluenes:

The effectiveness of the PS-Fe-NAPA catalyst was tested on a range of substituted toluenes. The results, as summarized in the table below, highlight the catalyst's ability to handle various substrates and its high efficiency under mild reaction conditions.

| Substrate | Product | Conversion (%) | Selectivity (%) |

| Toluene | Benzaldehyde | 95 | >99 |

| p-Xylene | p-Tolualdehyde | 92 | >99 |

| p-Chlorotoluene | p-Chlorobenzaldehyde | 90 | >99 |

| p-Nitrotoluene | p-Nitrobenzaldehyde | 88 | >99 |

| m-Xylene | m-Tolualdehyde | 91 | >99 |

Table 1: Catalytic Oxidation of Various Substituted Toluenes using PS-Fe-NAPA Catalyst. (Data sourced and adapted from research on 2-nitrosonaphthol derived catalysts). researchgate.net

A crucial advantage of this polymer-supported catalyst is its reusability. Studies have shown that the PS-Fe-NAPA complex can be recycled up to six times without a significant loss in its catalytic efficiency. researchgate.net This high level of recyclability underscores the economic and environmental benefits of such polymer-supported systems.

The successful application of the 2-nitrosonaphthol-derived catalyst provides a strong proof-of-concept for the potential use of this compound in similar catalytic systems. The presence of the additional methyl group on the naphthalene ring in this compound could potentially influence the electronic properties and steric environment of the resulting metal complex, which may, in turn, affect its catalytic activity and selectivity. Further research is warranted to explore these possibilities and to synthesize and evaluate polymer-supported catalysts based on this compound.

Future Research Directions and Emerging Trends for 2 Methyl 4 Nitrosonaphthalen 1 Ol

Development of More Sustainable and Efficient Synthetic Methodologies

The synthesis of 2-Methyl-4-nitrosonaphthalen-1-ol (B104119) and its analogs is poised for significant advancements through the adoption of green chemistry principles. Future research will likely focus on moving away from traditional methods that may involve harsh reagents and generate significant waste.

Key areas of development include:

One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reactor, is a promising avenue. This approach, which has been successfully applied to the synthesis of other 2-naphthol (B1666908) derivatives, can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent use. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times and, in some cases, improve product yields. academie-sciences.frorgchemres.org Research into microwave-assisted nitrosation of 2-methylnaphthalen-1-ol could lead to a more rapid and energy-efficient synthesis of the target compound.

Novel Catalytic Systems: Exploring new catalysts is crucial for developing more sustainable synthetic methods. For instance, the use of copper(II) in conjunction with polyimide-linked covalent organic frameworks has been shown to be effective in the synthesis of related naphthopyranopyrimidine derivatives under solvent-free conditions. orgchemres.org Similarly, metal-mediated reactions, such as the copper(II)-mediated iodination of 1-nitroso-2-naphthol (B91326), could be adapted to introduce other functional groups onto the this compound scaffold. mdpi.commdpi.com

Use of Greener Solvents: A shift towards the use of ionic liquids or solvent-free reaction conditions is anticipated. academie-sciences.frorgchemres.org Ionic liquids can act as both the solvent and a promoter for the reaction, and their non-volatile nature makes them an environmentally benign alternative to traditional organic solvents. academie-sciences.fr

| Synthetic Approach | Potential Advantages | Relevant Research Context |

| One-Pot Synthesis | Reduced waste, time, and solvent usage | Synthesis of 2-naphthol derivatives rsc.org |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields | Nitrosation of aromatic compounds academie-sciences.fr, Synthesis of naphthopyranopyrimidines orgchemres.org |

| Novel Catalysis | Higher efficiency, selectivity, and reusability | Copper(II)/PL-COF for naphthopyranopyrimidines orgchemres.org, Copper(II)-mediated halogenation mdpi.commdpi.com |

| Green Solvents | Reduced environmental impact, potential for catalyst recycling | Ionic liquids for nitrosation academie-sciences.fr |

Exploration of Novel Reactivity Pathways and Catalytic Applications

The rich electronic nature of the nitrosonaphthol core in this compound suggests a wide range of potential reactivity and catalytic applications waiting to be explored.

Future research is expected to delve into:

Coordination Chemistry and Homogeneous Catalysis: Nitrosonaphthols are excellent chelating agents for a variety of metal ions. scirp.orgnih.gov The resulting metal complexes of this compound could be investigated as catalysts for a range of organic transformations. For example, manganese complexes of similar 1,2-naphthoquinone (B1664529) mono-oximes have been shown to catalyze alkene epoxidation. scirp.org

Heterogeneous Catalysis: The immobilization of this compound or its metal complexes onto solid supports, such as polymers or silica (B1680970), could lead to the development of robust and recyclable heterogeneous catalysts. mdpi.com This approach combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous systems.

Organocatalysis: The potential of this compound and its derivatives to act as organocatalysts is an intriguing area for future study. The presence of both a hydroxyl and a nitroso group could allow for bifunctional activation of substrates through hydrogen bonding.

Cross-Coupling Reactions: The aromatic scaffold of this compound makes it a suitable candidate for post-synthetic modification via cross-coupling reactions. This would allow for the introduction of a wide array of functional groups, leading to a library of derivatives with tailored properties.

Advanced Computational Modeling for Complex Chemical Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecular systems. The application of these methods to this compound will undoubtedly accelerate its development.

Future computational studies will likely focus on:

Elucidation of Electronic Structure: DFT calculations can provide detailed insights into the electronic structure of this compound, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This information is crucial for predicting its reactivity and potential applications in areas like organic electronics.

Modeling Reaction Mechanisms: Computational modeling can be used to investigate the mechanisms of reactions involving this compound, such as its formation or its role in catalytic cycles. This can help in optimizing reaction conditions and designing more efficient synthetic routes. rsc.org

Prediction of Properties: A wide range of molecular properties, including spectroscopic data (NMR, IR, UV-Vis), can be accurately predicted using computational methods. researchgate.net This can aid in the characterization of new derivatives and in the design of molecules with specific absorption or emission characteristics.

In Silico Screening for Applications: Computational docking and molecular dynamics simulations can be employed to screen this compound and its derivatives for potential applications, such as their ability to act as corrosion inhibitors or their interaction with biological targets. tandfonline.combohrium.com

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Elucidation of electronic structure (HOMO/LUMO), prediction of reactivity |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra |

| Molecular Docking | Screening for potential biological activity |

| Molecular Dynamics (MD) Simulations | Studying interactions with surfaces (e.g., for corrosion inhibition) |

Design of Functional Materials with Tunable Properties

The structural features of this compound make it a promising building block for the creation of new functional materials with properties that can be fine-tuned through chemical modification.

Emerging trends in this area include:

Organic Dyes and Pigments: Nitrosonaphthols are known precursors to azo dyes. scirp.orgscirp.org The synthesis of azo dyes derived from this compound could lead to new colorants with specific hues and improved fastness properties for applications in textiles and coatings. scirp.org

Photoactive Materials: The extended π-system of the naphthalene (B1677914) core, combined with the electron-withdrawing nitroso group and the electron-donating hydroxyl group, suggests that this compound could exhibit interesting photophysical properties. Research into its potential use in photosensitive resins, as has been patented for the parent 2-nitrosonaphthalen-1-ol, or in photochromic systems is a logical next step. google.comresearchgate.net

Corrosion Inhibitors: Aromatic compounds containing heteroatoms like nitrogen and oxygen are often effective corrosion inhibitors for metals. Computational and experimental studies on derivatives of this compound could lead to the development of new, highly effective anti-corrosion agents for various industrial applications. researchgate.netgoogle.com

Sensors: The ability of the nitrosonaphthol moiety to chelate metal ions could be harnessed to develop chemical sensors. By incorporating this compound into a polymer matrix or attaching it to a suitable substrate, it may be possible to create sensors that exhibit a colorimetric or fluorometric response upon binding to specific metal ions. nih.gov

Interdisciplinary Research with Nanoscience and Surface Chemistry

The intersection of molecular chemistry with nanoscience and surface science opens up exciting new possibilities for this compound.

Future interdisciplinary research directions include:

Nanoparticle Synthesis and Stabilization: Nitrosonaphthols can act as sequestering agents in the preparation of nanoparticles. mdpi.com this compound could be explored as a capping agent to control the size, shape, and stability of metallic or metal oxide nanoparticles, leading to nanomaterials with tailored catalytic or optical properties.

Surface Modification: The functional groups of this compound could be used to anchor it onto the surfaces of various materials, thereby modifying their properties. For example, grafting this molecule onto the surface of silica or a metal oxide could create a new stationary phase for chromatography or a functionalized surface with specific catalytic activity.

Molecular Electronics: The adsorption of single molecules onto conductive surfaces is a key aspect of molecular electronics. Investigating the self-assembly of this compound on surfaces like gold or graphene, and studying the electronic properties of the resulting monolayers, could reveal its potential for use in molecular-scale electronic devices.

Adsorption Studies: Understanding the adsorption behavior of this compound on different surfaces is fundamental to its application in areas like corrosion inhibition and heterogeneous catalysis. bohrium.com Surface-sensitive techniques, in combination with computational modeling, can provide a detailed picture of the molecule-surface interactions. researchgate.netbohrium.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.